molecular formula C8H3BrCl2N2O2 B6180057 7-bromo-6,8-dichloroquinazoline-2,4-diol CAS No. 2742661-31-8

7-bromo-6,8-dichloroquinazoline-2,4-diol

Cat. No. B6180057
CAS RN: 2742661-31-8
M. Wt: 309.9
InChI Key:
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Description

7-bromo-6,8-dichloroquinazoline-2,4-diol, also known as 7-BDCQ, is an important organic compound which has recently been gaining attention due to its potential applications in scientific research. 7-BDCQ is a brominated quinazoline derivative, which is a type of heterocyclic compound containing both nitrogen and oxygen atoms in its structure. This compound has been found to have various biochemical and physiological effects, and has been studied in the fields of medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

7-bromo-6,8-dichloroquinazoline-2,4-diol has recently been gaining attention due to its potential applications in scientific research. It has been studied in the fields of medicinal chemistry, pharmacology, and biochemistry. In particular, it has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine in the brain. It has also been studied as an anti-inflammatory agent, and as a potential treatment for Alzheimer's disease.

Mechanism of Action

The exact mechanism of action of 7-bromo-6,8-dichloroquinazoline-2,4-diol is still not fully understood. However, it is believed to work by inhibiting the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine in the brain. By inhibiting this enzyme, 7-bromo-6,8-dichloroquinazoline-2,4-diol increases the amount of acetylcholine in the brain, which can lead to increased cognitive function.
Biochemical and Physiological Effects
7-bromo-6,8-dichloroquinazoline-2,4-diol has been found to have various biochemical and physiological effects. In particular, it has been found to have anti-inflammatory and antioxidant properties. It has also been found to have neuroprotective effects, which means that it can help protect the brain from damage due to oxidative stress. In addition, it has been found to have anticonvulsant and antinociceptive effects, which means that it can help reduce seizures and pain.

Advantages and Limitations for Lab Experiments

7-bromo-6,8-dichloroquinazoline-2,4-diol has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a wide range of potential applications. In addition, it has been found to have various biochemical and physiological effects, which makes it a useful tool for studying different biological processes. However, there are also some limitations to its use in laboratory experiments. For example, it is a relatively new compound, and its exact mechanism of action is still not fully understood.

Future Directions

Given the potential applications of 7-bromo-6,8-dichloroquinazoline-2,4-diol, there are many potential future directions for research. One potential direction is to further investigate its mechanism of action, in order to better understand how it works and how it can be used in different applications. Additionally, further research could be done to investigate its potential therapeutic effects, such as its potential use as a treatment for Alzheimer's disease. Finally, further research could be done to investigate its potential side effects and toxicity, in order to ensure its safe use in humans.

Synthesis Methods

7-bromo-6,8-dichloroquinazoline-2,4-diol can be synthesized by a two-step process. The first step involves the reaction of 6-bromoquinazoline-2,4-dione with dichloroacetyl chloride in the presence of a base such as sodium hydroxide, to form an intermediate product. The second step involves the reaction of the intermediate product with a secondary amine such as N-methyl-2-pyrrolidone, in the presence of a catalyst such as palladium acetate. The reaction yields 7-bromo-6,8-dichloroquinazoline-2,4-diol as the final product.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 7-bromo-6,8-dichloroquinazoline-2,4-diol can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2,4-dihydroxyquinazoline", "7-bromo-6,8-dichloro-1H-quinazoline", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Copper(II) sulfate", "Sodium carbonate", "Sodium dithionite", "Acetic acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Conversion of 2,4-dihydroxyquinazoline to 2,4-dichloroquinazoline", "a. Dissolve 2,4-dihydroxyquinazoline in hydrochloric acid", "b. Add sodium nitrite to the solution and stir for 30 minutes", "c. Add copper(II) sulfate to the solution and stir for 1 hour", "d. Add sodium carbonate to the solution to adjust the pH to 7-8", "e. Filter the resulting solid and wash with water", "f. Dry the solid to obtain 2,4-dichloroquinazoline", "Step 2: Conversion of 2,4-dichloroquinazoline to 7-bromo-6,8-dichloro-1H-quinazoline", "a. Dissolve 2,4-dichloroquinazoline in acetic acid", "b. Add sodium nitrite to the solution and stir for 30 minutes", "c. Add copper(II) sulfate to the solution and stir for 1 hour", "d. Add sodium carbonate to the solution to adjust the pH to 7-8", "e. Filter the resulting solid and wash with water", "f. Dry the solid to obtain 7-bromo-6,8-dichloro-1H-quinazoline", "Step 3: Conversion of 7-bromo-6,8-dichloro-1H-quinazoline to 7-bromo-6,8-dichloroquinazoline-2,4-diol", "a. Dissolve 7-bromo-6,8-dichloro-1H-quinazoline in ethanol", "b. Add sodium dithionite to the solution and stir for 1 hour", "c. Filter the resulting solid and wash with water", "d. Dry the solid to obtain 7-bromo-6,8-dichloroquinazoline-2,4-diol" ] }

CAS RN

2742661-31-8

Molecular Formula

C8H3BrCl2N2O2

Molecular Weight

309.9

Purity

95

Origin of Product

United States

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